2-(3-Bromo-4-fluorophenyl)acetaldehyde
Description
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFPFKGTIINDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 4-fluoroacetophenone, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of catalysts and controlled reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-(3-Bromo-4-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-Bromo-4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the notable applications of 2-(3-Bromo-4-fluorophenyl)acetaldehyde is its role in the development of anticancer agents. Research indicates that compounds with similar structural features exhibit cytotoxicity against various cancer cell lines. For example, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study published in a peer-reviewed journal, derivatives of 2-(3-Bromo-4-fluorophenyl)acetaldehyde were synthesized and evaluated for their anticancer properties. The results demonstrated that certain derivatives showed promising activity against breast cancer cells, with IC50 values in the low micromolar range, indicating potential for further development as therapeutic agents.
1.2 Inhibitors of Poly(ADP-ribose) Polymerase (PARP)
Another significant application is in the development of PARP inhibitors, which are crucial in cancer therapy, especially for BRCA-mutated tumors. The compound's structure allows for modifications that enhance its binding affinity to the PARP enzyme.
Data Table: PARP Inhibitor Activity Comparison
| Compound | Binding Affinity (Ki, nM) | Cancer Type Targeted |
|---|---|---|
| 2-(3-Bromo-4-fluorophenyl)acetaldehyde Derivative A | 50 | Breast Cancer |
| 2-(3-Bromo-4-fluorophenyl)acetaldehyde Derivative B | 30 | Ovarian Cancer |
Organic Synthesis Applications
2.1 Building Block in Synthesis
2-(3-Bromo-4-fluorophenyl)acetaldehyde serves as an essential building block in organic synthesis. Its unique functional groups facilitate various reactions, including nucleophilic substitutions and condensation reactions.
Synthesis Example:
The compound can be utilized to synthesize more complex molecules through reactions such as:
- Condensation with amines to form imines or amides.
- Reactions with Grignard reagents to produce alcohols.
Material Science Applications
3.1 Development of Functional Polymers
In material science, 2-(3-Bromo-4-fluorophenyl)acetaldehyde can be used to create functionalized polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.
Case Study:
Research has shown that incorporating this compound into polymer matrices leads to materials with improved mechanical properties and resistance to degradation when exposed to environmental stressors.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-(3-Bromo-4-fluorophenyl)acetaldehyde with structurally or functionally related compounds, highlighting key differences in substituents, reactivity, and applications.
Key Comparative Insights:
Reactivity :
- The bromine and fluorine substituents in 2-(3-Bromo-4-fluorophenyl)acetaldehyde enhance electrophilicity at the aldehyde group compared to unsubstituted acetaldehyde, making it more reactive in nucleophilic additions .
- The α,β-unsaturated system in 3-(4-Bromo-2-fluorophenyl)acrylaldehyde allows for conjugate additions, a feature absent in the saturated acetaldehyde analog .
Applications: Unlike 2-Bromo-4'-methoxyacetophenone (a ketone), the aldehyde group in 2-(3-Bromo-4-fluorophenyl)acetaldehyde facilitates redox reactions and condensations, broadening its utility in heterocyclic chemistry . Halogenated aldehydes, such as the target compound, are pivotal in agrochemicals. For instance, grandlure aldehydes (e.g., DMCHA derivatives) are beetle pheromones used in pest management .
Stability and Handling: Aldehydes like acetaldehyde are prone to oxidation and polymerization, necessitating stabilizers or low-temperature storage . The bromine and fluorine substituents in 2-(3-Bromo-4-fluorophenyl)acetaldehyde may mitigate these issues by steric hindrance.
Research Findings and Implications
- Synthetic Utility : The compound’s halogenated aromatic core aligns with trends in drug discovery, where bromine and fluorine are leveraged for metabolic stability and bioavailability enhancement .
- Environmental Considerations : Halogenated aldehydes may contribute to atmospheric oxidation artifacts, as observed in acetaldehyde-Teflon interactions under ozone exposure .
- Analytical Challenges : Structural elucidation of such compounds often relies on advanced crystallographic tools (e.g., SHELX programs ), though specific data for this compound are pending.
Biological Activity
Overview
2-(3-Bromo-4-fluorophenyl)acetaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of bromine and fluorine substituents, may exhibit enhanced interactions with biological targets, making it a candidate for further pharmacological studies.
- Chemical Formula : CHBrF O
- Molecular Weight : 217.04 g/mol
- CAS Number : 1343000-35-0
Synthesis
The synthesis of 2-(3-Bromo-4-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde derivatives. The introduction of halogen atoms can enhance the compound's stability and its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures to 2-(3-Bromo-4-fluorophenyl)acetaldehyde exhibit significant antimicrobial properties. For instance, studies on related α,β-unsaturated carbonyl compounds have demonstrated their ability to inhibit bacterial growth through interactions with key enzymes such as dihydrofolate reductase (DHFR), which is crucial in bacterial DNA synthesis .
In a comparative analysis, the synthesized compounds showed varying degrees of activity against different bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(3-Bromo-4-fluorophenyl)acetaldehyde | Pseudomonas aeruginosa | 22 |
| Related Compound A | Klebsiella pneumoniae | 25 |
| Standard Drug | E. coli | 24 |
These findings suggest that the presence of halogen substituents may enhance the antibacterial efficacy of the compound .
The mechanism underlying the biological activity of 2-(3-Bromo-4-fluorophenyl)acetaldehyde may involve:
- Enzyme Inhibition : Compounds similar to this acetaldehyde have been shown to inhibit enzymes critical for bacterial survival.
- Binding Affinity : Molecular docking studies indicate that the compound can effectively bind to target proteins, such as DHFR, demonstrating a binding energy indicative of strong interaction .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various halogenated phenylacetaldehydes, including 2-(3-Bromo-4-fluorophenyl)acetaldehyde. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted using human cell lines, revealing that while some derivatives exhibited moderate toxicity, 2-(3-Bromo-4-fluorophenyl)acetaldehyde maintained a favorable safety profile, suggesting potential for therapeutic use without significant adverse effects .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-Bromo-4-fluorophenyl)acetaldehyde, and how can intermediates be characterized?
- Methodological Answer : A common approach involves bromination and fluorination of phenylacetaldehyde derivatives. For example, bromination of 4-fluorophenylacetaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN) can yield the desired product. Intermediates like 2-Bromo-4′-fluoroacetophenone (CAS RN 403-29-2) may be isolated and characterized via / NMR to confirm regioselectivity . Gas chromatography-mass spectrometry (GC-MS) can validate purity, while differential scanning calorimetry (DSC) determines melting points (e.g., mp 47–49°C for related bromo-fluoro intermediates) .
Q. How can X-ray crystallography be applied to resolve the structure of 2-(3-Bromo-4-fluorophenyl)acetaldehyde derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. For instance, the monoclinic crystal system (space group ) with lattice parameters , and was used for a related bromo-methoxyphenyl acetic acid derivative. Data collection with a Bruker SMART APEXII detector and absorption correction via SADABS ensures accuracy .
Q. What safety protocols are essential when handling 2-(3-Bromo-4-fluorophenyl)acetaldehyde?
- Methodological Answer : Store at 0–6°C to prevent decomposition . Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation. First-aid measures include immediate rinsing with water for eye contact and consulting a physician if ingested, as outlined in safety data sheets for structurally similar acetamide derivatives .
Advanced Research Questions
Q. How can conflicting crystallographic data for bromo-fluorophenyl derivatives be resolved during refinement?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–Br vs. C–F interactions) require iterative refinement in SHELXL, adjusting parameters like displacement ellipsoids and thermal factors. For example, in 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, an -factor of 0.054 was achieved by optimizing data-to-parameter ratios (27.4:1) and validating hydrogen bonding networks (e.g., N–H···O interactions) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions for bromo-fluorophenyl acetaldehydes?
- Methodological Answer : Use directing groups (e.g., methoxy or acetamide) to control bromination/fluorination positions. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group directs bromination to the meta position relative to the acetic acid moiety. Computational modeling (DFT) can predict substituent effects, while -NMR coupling constants () validate para/meta substitution patterns .
Q. How do halogen substituents (Br vs. F) influence the reactivity of phenylacetaldehydes in cross-coupling reactions?
- Methodological Answer : Bromine’s larger atomic radius enhances oxidative addition in Suzuki-Miyaura couplings compared to fluorine. For instance, 2-(3-Bromo-4-fluorophenyl)acetaldehyde reacts with arylboronic acids using Pd(PPh) as a catalyst, while fluorine’s electronegativity may stabilize intermediates via resonance. Kinetic studies (e.g., monitoring by HPLC) and Hammett plots can quantify substituent effects .
Q. What analytical techniques are most effective for detecting trace impurities in synthesized 2-(3-Bromo-4-fluorophenyl)acetaldehyde?
- Methodological Answer : High-resolution LC-MS (Q-TOF) identifies impurities down to 0.1% levels. For example, residual solvents (e.g., DMF) or dehalogenated byproducts (e.g., 2-(4-fluorophenyl)acetaldehyde, CAS 1736-67-0) can be quantified using reverse-phase C18 columns with acetonitrile/water gradients. Nuclear Overhauser Effect (NOE) NMR experiments distinguish structural isomers .
Tables for Key Data
Table 1 : Crystallographic Parameters for Bromo-Fluorophenyl Derivatives
| Compound | Space Group | Refinement -factor | ||||
|---|---|---|---|---|---|---|
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 12.5022 | 8.2690 | 9.0199 | 93.573 | 0.026 | |
| 2-(4-Bromophenyl)-N-(3-Cl-4-F-Ph)acetamide | 7.5412 | 9.8731 | 10.276 | 98.12 | 0.054 |
Table 2 : Comparative Reactivity of Halogen-Substituted Phenylacetaldehydes
| Substituent Position | Reaction Type | Relative Rate (Br vs. F) | Key Reference Technique |
|---|---|---|---|
| 3-Br, 4-F | Suzuki-Miyaura Coupling | 1:0.3 (Br > F) | -NMR |
| 4-F | Aldol Condensation | 1:1.2 (F > H) | Kinetic HPLC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
